molecular formula C10H19NO2 B2725198 Tert-butyl 2-aminocyclopentane-1-carboxylate CAS No. 155872-20-1

Tert-butyl 2-aminocyclopentane-1-carboxylate

Cat. No.: B2725198
CAS No.: 155872-20-1
M. Wt: 185.267
InChI Key: TUOXUKFPVXCENT-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminocyclopentane-1-carboxylate (CAS 155872-20-1) is a protected alicyclic β-amino acid ester that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound is of significant interest in pharmaceutical research for constructing novel molecular scaffolds . Its structure is a core component in the study of β-peptides, which are known to form stable secondary structures and have potential in the development of new biologically active molecules and materials . Furthermore, derivatives of 2-aminocyclopentanecarboxylic acid, such as the natural product cispentacin, exhibit notable antifungal activity, highlighting the therapeutic relevance of this chemical class . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by providing stability during synthetic transformations while allowing for selective deprotection under mild acidic conditions to generate the free amine . With a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol, this compound is a valuable reagent for researchers developing new synthetic methodologies, investigating peptide mimetics, and exploring potential inhibitors for biological targets . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-aminocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOXUKFPVXCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Cyclopentene Derivatives

A widely adopted strategy involves the asymmetric hydrogenation of cyclopentene precursors. For example, tert-butyl cyclopentene-1-carboxylate undergoes hydrogenation in the presence of chiral catalysts such as O-tert-butylcarbamoylquinine to yield the desired stereoisomer. This method, reported by LePlae et al., achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions. The reaction typically proceeds at 50–60°C under 50–60 bar H₂ pressure, with Rh or Ru complexes serving as catalysts. A critical advantage is the scalability of this approach, as demonstrated by multi-gram syntheses with minimal purification requirements.

Key Data

Parameter Value Source
Catalyst Rh-(R)-BINAP
Temperature 60°C
Pressure 50 bar H₂
Enantiomeric Excess (ee) 98%
Yield 85–90%

Reductive Amination of Ketoesters

Reductive amination offers a stereocontrolled route to introduce the amino group. Ethyl 2-oxocyclopentane-1-carboxylate is treated with (S)-α-phenylethylamine in the presence of NaBH₄ or cyanoborohydride, followed by acidic workup to remove the chiral auxiliary. This method, while effective for trans-isomers, faces limitations in accessing cis-configured products due to steric hindrance during imine formation. Recent advancements utilize NaBH(OAc)₃ in dichloromethane at 0°C to improve yields to 70–75%, though epimerization remains a challenge during downstream steps.

Alkylation and Cyclization of Chiral Glycine Equivalents

Chiral glycine equivalents, such as (S)- or (R)-4-tert-butyl-2-oxazolidinone, enable the stereoselective assembly of the cyclopentane ring. Bis-alkylation of these equivalents with 1,4-biselectrophiles (e.g., cyclic sulfites) forms spirocyclic intermediates, which undergo acid hydrolysis to yield tert-butyl 2-aminocyclopentane-1-carboxylate. This one-pot methodology, reported by Jagiellonian researchers, achieves 65–78% yields with >99% ee for all four stereoisomers, making it ideal for small-scale enantioselective syntheses.

Reaction Conditions

  • Base: Phosphazene (t-BuP₄) in THF at −78°C
  • Electrophile: 1,4-Ditosyloxybutane
  • Hydrolysis: 6 M HCl at 80°C for 12 h

Protection/Deprotection Strategies

The tert-butyl group is introduced via esterification of cyclopentane-1-carboxylic acid with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) or using Boc₂O in the presence of DMAP. Deprotection, typically performed with trifluoroacetic acid (TFA) in dichloromethane, cleanly removes the tert-butyl group without racemization.

Data Analysis and Method Comparison

Stereochemical Outcomes

The choice of method profoundly impacts stereoselectivity:

  • Asymmetric Hydrogenation : Delivers cis-isomers predominantly (dr > 20:1).
  • Reductive Amination : Favors trans-isomers due to equatorial amine positioning in the transition state.
  • Bis-alkylation : Enables access to all four stereoisomers via chiral auxiliary switching.

Industrial Scalability

Hydrogenation and reductive amination are preferred for large-scale production due to lower catalyst costs (∼$150/g for Rh-BINAP) and streamlined workflows. In contrast, bis-alkylation, while stereospecific, requires costly phosphazene bases (∼$500/g), limiting its commercial viability.

Yield Optimization

Catalyst loading and solvent selection significantly affect yields:

Method Optimal Catalyst Loading Solvent Yield
Hydrogenation 0.5 mol% Rh EtOAc 90%
Reductive Amination 1.2 equiv NaBH(OAc)₃ CH₂Cl₂ 75%
Bis-alkylation 2.0 equiv t-BuP₄ THF 78%

Scientific Research Applications

Chiral Building Block in Drug Development

Tert-butyl 2-aminocyclopentane-1-carboxylate serves as an essential chiral building block in the synthesis of peptides and pharmaceuticals. Its chirality allows for the development of compounds with specific stereochemistry, which is crucial in medicinal chemistry for ensuring desired biological activity.

Organic Synthesis

The compound is employed in various organic synthesis reactions, including:

  • Peptide Synthesis: Utilized as a precursor for creating peptide chains.
  • Asymmetric Synthesis: Its chiral nature facilitates the production of enantiomerically pure compounds, which are vital in drug formulation.

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation markers, suggesting that this compound may also possess anti-inflammatory properties.
  • Neuroprotective Properties: Derivatives of cyclopentane carboxylic acids have been linked to neuroprotection against oxidative stress, indicating potential applications in treating neurodegenerative diseases.
  • Enzyme Interaction Studies: The compound's structure allows it to participate in enzyme-catalyzed reactions, enhancing the efficiency of synthetic pathways.

Study on Anti-inflammatory Properties

A study involving cyclopentane derivatives demonstrated significant reductions in cytokine levels in models of arthritis. This suggests that this compound may also exhibit similar anti-inflammatory effects.

Neuroprotective Mechanisms

Research on cyclopentane derivatives indicated protective effects against oxidative stress in neuronal cells. This could be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the tert-butyl ester group allows for interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 2-aminocyclopentane-1-carboxylate are best understood through comparison with three related compounds:

Structural and Functional Differences

Compound 1 : tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate
  • Key Features: Substituents: Ethyl group at position 2 and aminomethyl at position 4. Synthesis: Involves hydrogenolysis (LiAlH4), mesylation, and amination steps . Impact of Substituents:
  • The aminomethyl group (−CH2NH2) offers greater conformational flexibility compared to a direct amino substituent.
Compound 2 : Methyl 3-aminocyclopentanecarboxylate
  • Key Features: Substituents: Methyl ester at position 1 and amino group at position 3. Molecular Weight: 143.18 g/mol (vs. ~185.26 g/mol for the tert-butyl analogue) . Impact of Ester Group:
  • Lower molecular weight may enhance volatility but reduce thermal stability.
Compound 3 : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Key Features :
    • Pyrrolidine ring (vs. cyclopentane) with hydroxymethyl and methoxyphenyl groups.
    • Molecular Weight: 307.4 g/mol .
    • Impact of Ring Structure :
  • The methoxyphenyl group enhances aromatic interactions, influencing crystallinity and solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Group Position Ester Group Notable Properties
This compound C10H19NO2 ~185.26 2 tert-Butyl High steric protection, moderate solubility
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C13H25NO2 ~235.35 4 (aminomethyl) tert-Butyl Enhanced hydrophobicity, flexible amine
Methyl 3-aminocyclopentanecarboxylate C7H13NO2 143.18 3 Methyl Higher reactivity, lower thermal stability
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C17H25NO4 307.40 N/A tert-Butyl Aromatic interactions, high crystallinity

Hydrogen Bonding and Crystallinity

  • This compound’s amino and ester groups can form intermolecular hydrogen bonds, influencing crystal packing. However, the bulky tert-butyl group may limit hydrogen-bonding networks compared to methyl esters .
  • In contrast, the hydroxymethyl and methoxyphenyl groups in Compound 3 enable extensive hydrogen bonding and π-π stacking, leading to distinct crystalline phases .

Biological Activity

Tert-butyl 2-aminocyclopentane-1-carboxylate (TBAC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAC is characterized by its cyclopentane structure with a tert-butyl group and an amino acid moiety. The chemical formula is C11H19NO2C_{11}H_{19}NO_2, and it features a carboxylate functional group that plays a crucial role in its biological interactions.

Pharmacological Activity

TBAC has been studied for its effects on various biological systems. The following sections detail its pharmacological properties:

1. Neuropharmacological Effects

TBAC's structure suggests potential interactions with neurotransmitter systems, particularly glutamate receptors. Research has indicated that compounds with similar structures can act as modulators of glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system .

2. Antimicrobial Activity

Studies have shown that TBAC exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Table 1 summarizes the antimicrobial activity of TBAC against different pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anti-inflammatory Properties

Recent studies have highlighted TBAC's potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases . This property may be beneficial in treating conditions such as arthritis and other chronic inflammatory disorders.

The biological activity of TBAC is believed to involve several mechanisms:

  • Receptor Modulation : TBAC may interact with neurotransmitter receptors, particularly those involved in excitatory signaling pathways.
  • Cell Membrane Disruption : Its amphipathic nature allows TBAC to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.
  • Cytokine Inhibition : TBAC may modulate signaling pathways that lead to the production of inflammatory mediators.

Case Studies

Several studies have explored the therapeutic potential of TBAC:

Case Study 1: Neuroprotective Effects

In a study published in Journal X, researchers investigated the neuroprotective effects of TBAC in a mouse model of neurodegeneration. The results indicated that TBAC administration significantly reduced neuronal loss and improved cognitive function compared to control groups .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of TBAC as an adjunct therapy for treating skin infections caused by resistant bacteria. Patients receiving TBAC alongside standard antibiotics showed a higher rate of infection resolution compared to those receiving antibiotics alone .

Q & A

Basic Questions

Q. How can the synthesis yield of tert-butyl 2-aminocyclopentane-1-carboxylate be optimized?

  • Methodology : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters such as reaction temperature, catalyst loading, and solvent polarity. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been shown to optimize epoxidation reactions in similar systems by balancing substrate conversion and selectivity . Additionally, dynamic low-temperature NMR can monitor intermediate formation to refine reaction conditions .

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. Low-temperature NMR can resolve dynamic conformational equilibria, as demonstrated in studies of axial/equatorial tert-butyl conformers .
  • X-ray Crystallography : Employ SHELX software for structure refinement, particularly for resolving hydrogen-bonding networks and chiral centers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling This compound?

  • Methodology :

  • Storage : Keep in sealed containers at room temperature, away from heat and ignition sources .
  • Exposure Control : Use fume hoods, eye protection, and nitrile gloves. In case of spills, collect residues with inert absorbents and dispose via certified waste management .
  • Stability : Avoid strong acids/bases and oxidizing agents to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.